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Compound of Interest

Compound Name: Triazophos-D5

Cat. No.: B13436747

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triazophos-D5 is the deuterated analog of Triazophos, an organophosphate insecticide. The
incorporation of five deuterium atoms on the phenyl ring makes it a valuable internal standard
for quantitative analysis of Triazophos residues in various matrices. This technical guide
provides a comprehensive overview of the physical and chemical properties of Triazophos-D5,
detailed experimental protocols for its analysis, and insights into its mechanism of action.

Core Physical and Chemical Properties

The physical and chemical properties of Triazophos-D5 are summarized in the table below.
Data for the non-deuterated Triazophos are included for comparison.
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Property Triazophos-D5 Triazophos

CAS Number 1773496-62-0[1][2][3][4] 24017-47-8[5]

Molecular Formula C12H11DsN30OsPS C12H16N303PS

Molecular Weight 318.34 g/mol 313.31 g/mol

Appearance Pale yellow liquid Yellowish-brown oily liquid
Melting Point 0-5°C 0-5°C

Boiling Point Decomposes above 140 °C Decomposes above 140 °C

Solubility in Water

Soluble

30-40 mg/L

Solubility in Organic Solvents

Soluble in acetone,
dichloromethane, methanol,

isopropanol, ethyl acetate

Soluble in acetone,
dichloromethane, methanaol,

isopropanol, ethyl acetate

Density No data available ~1.24 g/cm?3
Vapor Pressure No data available 0.39 mPa
Log P (Octanol-Water Partition .

No data available 3.34

Coefficient)

pKa

The 1,2,4-triazole ring has a
pKa of 10.26 for deprotonation
and the protonated form has a
pKa of 2.19.

The 1,2,4-triazole ring has a
pKa of 10.26 for deprotonation
and the protonated form has a
pKa of 2.19.

Storage Temperature

2-8 °C

Ambient

diethoxy-[[1-(2,3,4,5,6-
pentadeuteriophenyl)-1,2,4-

0,0-diethyl O-(1-phenyl-1H-

IUPAC Name ] i 1,2,4-triazol-3-yl)
triazol-3-ylJoxy]-sulfanylidene- )
phosphorothioate
A>-phosphane
INChI=1S/C12H16N303PS/c1-
INnChI=1S/C12H16N303PS/c1-
3-16-19(20,17-4-2)18-12-13-
3-16-19(20,17-4-2)18-12-13-
InChl 10-15(14-12)11-8-6-5-7-9-

11/h5-10H,3-4H2,1-
2H3/i5D,6D,7D,8D,9D

10-15(14-12)11-8-6-5-7-9-
11/h5-10H,3-4H2,1-2H3
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[2H]clc([2H])c([2H])c(c([2H])cl  CCOP(=S)

SMILES [2H])n2cnc(OP(=S) (OCC)OC1=NN(C=N1)C2=CC
(OCC)oCC)n2 =CC=C2
Accurate Mass 318.0964 313.0650

Mechanism of Action: Acetylcholinesterase
Inhibition

Triazophos, like other organophosphate insecticides, exerts its toxic effects through the
inhibition of the enzyme acetylcholinesterase (AChE). AChE is crucial for the termination of
nerve impulses in cholinergic synapses by hydrolyzing the neurotransmitter acetylcholine. The
inhibition of AChE by Triazophos leads to an accumulation of acetylcholine in the synaptic cleft,

resulting in continuous stimulation of cholinergic receptors, which ultimately causes paralysis
and death of the target pest.
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Mechanism of Acetylcholinesterase Inhibition by Triazophos.

Experimental Protocols
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Sample Preparation using QUEChERS (Quick, Easy,
Cheap, Effective, Rugged, and Safe)

The QUEChERS method is a widely used sample preparation technique for the analysis of

pesticide residues in food matrices.

Materials:

Homogenized sample (e.g., fruits, vegetables)

Acetonitrile (ACN)

Magnesium sulfate (anhydrous)

Sodium chloride (NaCl)

Primary secondary amine (PSA) sorbent

Graphitized carbon black (GCB) (optional, for pigmented samples)
C18 sorbent (optional, for fatty samples)

50 mL and 15 mL centrifuge tubes

Procedure:

Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.
Add 10-15 mL of acetonitrile.

Add the appropriate internal standard solution, such as Triazophos-D5.

Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride.

Shake vigorously for 1 minute and then centrifuge at 21500 rcf for 5 minutes.

Transfer the acetonitrile supernatant to a 15 mL centrifuge tube containing 150 mg of
anhydrous magnesium sulfate and 50 mg of PSA per mL of extract.
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e For samples with high pigment content, add 50 mg of GCB. For fatty samples, add 50 mg of
C1s.

» Vortex for 30 seconds and centrifuge at 21500 rcf for 5 minutes.

e The resulting supernatant is ready for analysis by GC-MS/MS or LC-MS/MS.

Analysis by Gas Chromatography-Tandem Mass
Spectrometry (GC-MS/MS)

Instrumentation:
e Gas chromatograph coupled to a triple quadrupole mass spectrometer.

GC Conditions:

Column: HP-5ms (30 m x 0.25 mm, 0.25 um film thickness) or equivalent.

Injector Temperature: 250 °C

Oven Temperature Program: Initial temperature of 70 °C, hold for 2 minutes, ramp to 150 °C
at 25 °C/min, then ramp to 300 °C at 5 °C/min, and hold for 10 minutes.

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

MS/MS Conditions:

lonization Mode: Electron lonization (EI) at 70 eV.

Acquisition Mode: Multiple Reaction Monitoring (MRM).

MRM Transitions for Triazophos:

o Quantifier: m/z 313 -> 161

o Qualifier: m/z 313 -> 133

MRM Transitions for Triazophos-D5:
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o Quantifier: m/z 318 -> 166

o Qualifier: m/z 318 -> 133

Sample Gas Chromatograph lon Source Quadrupole 1 Collision Cell Quadrupole 2
(QUEChERS extract) (Separation) (E1) (Precursor lon Selection) (GECMENET)] (Product lon Selection)

Click to download full resolution via product page
Workflow for the analysis of Triazophos-D5 by GC-MS/MS.

Analysis by Liquid Chromatography-Tandem Mass
Spectrometry (LC-MS/MS)

Instrumentation:

» High-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer.
LC Conditions:

e Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 um patrticle size).

e Mobile Phase A: Water with 0.1% formic acid.

» Mobile Phase B: Acetonitrile with 0.1% formic acid.

o Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return
to initial conditions.

e Flow Rate: 0.3 mL/min.

e Column Temperature: 40 °C.

MS/MS Conditions:

¢ lonization Mode: Electrospray lonization (ESI), positive mode.

e Acquisition Mode: Multiple Reaction Monitoring (MRM).
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e MRM Transitions for Triazophos:
o Quantifier: m/z 314 -> 162
o Qualifier: m/z 314 -> 134

o MRM Transitions for Triazophos-D5:
o Quantifier: m/z 319 -> 167

o Qualifier: m/z 319 -> 134

Spectral Data

While specific NMR and IR spectra for Triazophos-D5 are not readily available in the public
domain, the following provides an overview of the expected spectral characteristics based on
the structure and data for the non-deuterated analog.

Mass Spectrometry

The electron ionization mass spectrum of Triazophos shows a molecular ion peak at m/z 313.
Key fragment ions are observed at m/z 161 (corresponding to the diethoxythiophosphoryl
moiety) and m/z 133. For Triazophos-D5, the molecular ion is expected at m/z 318, with a key
fragment ion from the deuterated phenyl-triazole moiety.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e 1H NMR: The spectrum of Triazophos would show characteristic signals for the ethyl groups
(a triplet and a quartet) and the protons on the phenyl and triazole rings. In the spectrum of
Triazophos-D5, the signals corresponding to the phenyl protons would be absent due to
deuterium substitution.

e 13C NMR: The spectrum would show signals for the carbons of the ethyl, phenyl, and triazole
groups. The signals for the deuterated phenyl carbons in Triazophos-D5 would be
significantly attenuated and split into multiplets due to C-D coupling.

» 3P NMR: A single signal is expected in the phosphothionate region.
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Infrared (IR) Spectroscopy

The IR spectrum of Triazophos would exhibit characteristic absorption bands for P=S, P-O-C,
C-N, and aromatic C-H stretching and bending vibrations. The spectrum of Triazophos-D5
would show a shift in the C-H stretching and bending vibrations of the phenyl ring to lower
wavenumbers due to the C-D bonds.

Safety and Handling

Triazophos-D5, as a deuterated analog of an organophosphate insecticide, should be handled
with care in a laboratory setting. It is classified as harmful if swallowed and toxic to aquatic life.
Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety
glasses, should be worn. All handling should be performed in a well-ventilated fume hood. For
detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the
supplier.

Conclusion

This technical guide provides a detailed overview of the physical and chemical properties of
Triazophos-D5, its mechanism of action, and established analytical methodologies. The
provided information is intended to be a valuable resource for researchers and scientists
working with this compound in the fields of analytical chemistry, environmental science, and
drug development. The use of Triazophos-D5 as an internal standard is crucial for the
accurate quantification of Triazophos residues, contributing to food safety and environmental
monitoring.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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